N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide
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Overview
Description
N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide is a chemical compound with the molecular formula C10H19N3O2S It is known for its unique structure, which includes a pyridine ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method includes the reaction of N,N-dimethylamine with 2-(pyridin-2-ylmethyl)amine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are carefully controlled to maximize production yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N,N′-Trimethyl-N′-piperidin-4-ylethane-1,2-diamine trihydrochloride
- N,N,N′,N′-Tetramethyl-2-butene-1,4-diamine
Uniqueness
N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide stands out due to its unique combination of a pyridine ring and a sulfonamide group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3O2S |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)16(14,15)8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
OFRRWRLPFWBNDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=CC=N1 |
Origin of Product |
United States |
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